molecular formula C7H18Cl2N2 B7827275 (S)-2-(AMINOMETHYL)-1-ETHYLPYRROLIDINE 2HCL

(S)-2-(AMINOMETHYL)-1-ETHYLPYRROLIDINE 2HCL

Cat. No.: B7827275
M. Wt: 201.13 g/mol
InChI Key: AGVFVGSTNGGXNM-KLXURFKVSA-N
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Description

(S)-2-(AMINOMETHYL)-1-ETHYLPYRROLIDINE 2HCL is a chemical compound with a pyrrolidine ring structure. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. The compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(AMINOMETHYL)-1-ETHYLPYRROLIDINE 2HCL typically involves the reaction of (S)-1-ethylpyrrolidine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired dihydrochloride salt. The process involves the following steps:

    Formation of the Intermediate: (S)-1-ethylpyrrolidine is reacted with formaldehyde to form an intermediate compound.

    Hydrochloride Formation: The intermediate is then treated with hydrogen chloride gas to form the dihydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(AMINOMETHYL)-1-ETHYLPYRROLIDINE 2HCL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

    Oxidation: N-oxides

    Reduction: Secondary amines

    Substitution: Various substituted amines

Scientific Research Applications

(S)-2-(AMINOMETHYL)-1-ETHYLPYRROLIDINE 2HCL is used in a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(AMINOMETHYL)-1-ETHYLPYRROLIDINE 2HCL involves its interaction with specific molecular targets. The compound acts as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (S)-(1-Methylpyrrolidin-2-yl)methanamine dihydrochloride
  • ®-(1-Ethylpyrrolidin-2-yl)methanamine dihydrochloride
  • (S)-(1-Propylpyrrolidin-2-yl)methanamine dihydrochloride

Uniqueness

(S)-2-(AMINOMETHYL)-1-ETHYLPYRROLIDINE 2HCL is unique due to its specific chiral configuration and the presence of an ethyl group. This configuration imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

IUPAC Name

[(2S)-1-ethylpyrrolidin-2-yl]methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2.2ClH/c1-2-9-5-3-4-7(9)6-8;;/h7H,2-6,8H2,1H3;2*1H/t7-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVFVGSTNGGXNM-KLXURFKVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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